molecular formula C6H4Cl3N B6261910 2,5-dichloro-4-(chloromethyl)pyridine CAS No. 1196146-50-5

2,5-dichloro-4-(chloromethyl)pyridine

Cat. No. B6261910
CAS RN: 1196146-50-5
M. Wt: 196.5
InChI Key:
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Description

2,5-Dichloro-4-(chloromethyl)pyridine is a chemical compound with the molecular formula C6H4Cl3N . It is used for the synthesis of various pharmaceutical compounds . It can also be used for the synthesis of new neonicotinoid compounds .


Synthesis Analysis

The synthesis of 2,5-dichloro-4-(chloromethyl)pyridine involves several steps. In one method, 10g of 3-picoline is added to a four-hole boiling flask, along with 25mL of oil of mirbane and 25ml of buffer agent solution. The solution’s pH is regulated to about 4.5 using dilute hydrochloric acid, and 0.3g of phosphorus trichloride is added. The reaction is incubated at 140°C for 16 hours, after which the reaction solution is distilled under reduced pressure to obtain the product .


Molecular Structure Analysis

The molecular structure of 2,5-dichloro-4-(chloromethyl)pyridine is represented by the InChI code 1S/C6H4Cl3N/c7-2-4-1-6(9)10-3-5(4)8/h1,3H,2H2 . This indicates that the molecule consists of a pyridine ring with chlorine atoms at the 2, 5, and 4 positions, and a chloromethyl group attached to the 4 position.

Scientific Research Applications

Synthesis of Trifluoromethylpyridines

2,5-dichloro-4-(chloromethyl)pyridine is used in the synthesis of trifluoromethylpyridines . Trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests .

Production of Agrochemicals

Among trifluoromethylpyridine derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .

Synthesis of Thiazoles

2,5-dichloro-4-(chloromethyl)pyridine is used in the synthesis of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles . These newly synthesized compounds have been screened for their antifungal and antibacterial activities .

Cross-Coupling Reactions

2,5-dichloro-4-(chloromethyl)pyridine undergoes cross-coupling reaction with arylboronic acids in the presence of [1,4-bis-(diphenylphosphine)butane]palladium (II) dichloride as a catalyst . This reaction is used in the synthesis of 6-halo-pyridin-3-yl boronic acids and esters .

Synthesis of Lansoprazole-like Precursors

2,5-dichloro-4-(chloromethyl)pyridine is used in the synthesis of lansoprazole-like precursors with the typical methylthio moiety . This process involves the reaction of 2-(chloromethyl)-pyridine hydrochloride derivatives with 1-(4-chloro-phenyl)-imidazole-2-thione or 4,6-dimethyl-pyrimidine-2-thiol .

Pharmaceutical Applications

The compounds synthesized using 2,5-dichloro-4-(chloromethyl)pyridine have several biological activities such as antihypertensive, anti-inflammatory, antischizophrenia, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist with antithrombotic, bacterial DNA gyrase B inhibitor, antitumor, and cytotoxic activities .

Safety and Hazards

2,5-Dichloro-4-(chloromethyl)pyridine is considered hazardous. It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,5-dichloro-4-(chloromethyl)pyridine involves the chlorination of 4-(chloromethyl)pyridine using chlorine gas in the presence of a catalyst.", "Starting Materials": [ "4-(chloromethyl)pyridine", "Chlorine gas", "Catalyst (e.g. iron(III) chloride)" ], "Reaction": [ "4-(chloromethyl)pyridine is dissolved in a suitable solvent (e.g. dichloromethane) and cooled to a temperature of -10 to -20°C.", "Chlorine gas is bubbled through the solution for several hours, while stirring.", "A catalyst (e.g. iron(III) chloride) is added to the reaction mixture to increase the rate of the reaction.", "The reaction mixture is then allowed to warm to room temperature and stirred for several more hours.", "The product, 2,5-dichloro-4-(chloromethyl)pyridine, is isolated by filtration and purification using standard techniques (e.g. recrystallization)." ] }

CAS RN

1196146-50-5

Product Name

2,5-dichloro-4-(chloromethyl)pyridine

Molecular Formula

C6H4Cl3N

Molecular Weight

196.5

Purity

95

Origin of Product

United States

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